molecular formula C9H10FNO2 B13936968 5-Fluoro-4-isopropylpicolinic acid

5-Fluoro-4-isopropylpicolinic acid

Cat. No.: B13936968
M. Wt: 183.18 g/mol
InChI Key: REZWBHHFCYTHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-isopropylpicolinic acid is a fluorinated derivative of picolinic acid, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-isopropylpicolinic acid typically involves the fluorination of 4-isopropylpicolinic acid. One common method is the use of selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-isopropylpicolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Fluoro-4-isopropylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-isopropylpicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. This can result in the inhibition or activation of certain biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-isopropylpicolinic acid is unique due to the presence of both the fluorine and isopropyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the isopropyl group increases its lipophilicity and ability to interact with hydrophobic regions of target molecules .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

5-fluoro-4-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10FNO2/c1-5(2)6-3-8(9(12)13)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)

InChI Key

REZWBHHFCYTHAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.